An In-depth Technical Guide to Clostebol Acetate: Chemical Structure, Properties, and Analysis
An In-depth Technical Guide to Clostebol Acetate: Chemical Structure, Properties, and Analysis
Introduction
Clostebol (B1669245) acetate (B1210297) is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of the natural hormone testosterone (B1683101).[1][2] Specifically, it is the 4-chloro derivative of testosterone, a modification that significantly influences its metabolic fate and pharmacological activity.[1][3] The addition of a chlorine atom at the 4-position prevents its conversion to dihydrotestosterone (B1667394) (DHT) and also renders it incapable of aromatization into estrogen.[1][3] Clostebol acetate is an ester prodrug of clostebol, meaning it is hydrolyzed in the body to release the active compound, clostebol.[2][3] While it has been explored for therapeutic applications in dermatology and ophthalmology, its anabolic properties have also led to its misuse as a performance-enhancing drug in sports, and it is a prohibited substance by the World Anti-Doping Agency (WADA).[4][5] This guide provides a comprehensive overview of its chemical structure, properties, and the methodologies for its synthesis and detection.
Chemical Structure and Properties
Clostebol acetate, systematically known as [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate, is a steroid ester.[2][6] The fundamental structure is a four-ring steroid backbone, characteristic of androgens.[7]
The absolute configuration of the chiral centers has been established as 8R, 9S, 10R, 13S, 14S, and 17S.[5] Crystallographic studies have shown that in the solid state, rings B and C of the steroid system adopt chair conformations, ring A has a half-chair conformation, and ring D is in a C13 envelope conformation.[5]
Physicochemical Properties of Clostebol Acetate
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₉ClO₃ | [2] |
| Molecular Weight | 364.91 g/mol | [8] |
| CAS Number | 855-19-6 | [2] |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [2] |
| Melting Point | 228-230 °C | [9] |
| Solubility | Soluble in DMSO | [7] |
| Appearance | White to light yellow crystalline powder | [6] |
Pharmacological Profile
Mechanism of Action
Clostebol acetate exerts its biological effects by acting as an agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[4][10] As a prodrug, clostebol acetate is first hydrolyzed to clostebol, which then binds to the AR in target tissues such as muscle and bone.[2][10]
The binding of clostebol to the AR, which in its inactive state resides in the cytoplasm complexed with heat shock proteins (HSPs), induces a conformational change.[6][11] This leads to the dissociation of HSPs, followed by dimerization of the receptor-ligand complex.[11] The activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[9][11] This binding initiates the transcription of genes responsible for protein synthesis, leading to the anabolic effects of the steroid, such as increased muscle mass and strength.[10]
Experimental Protocols
Synthesis of Clostebol Acetate
Clostebol acetate can be synthesized from testosterone or its derivatives through chlorination and subsequent esterification.[6] A common method involves the direct acetylation of 4-chlorotestosterone.[9]
Protocol: Acetylation of 4-Chlorotestosterone [9]
-
Reactants:
-
4-Chlorotestosterone (1 g)
-
Acetic anhydride (B1165640) (1 ml)
-
Pyridine (B92270) (5 ml)
-
-
Procedure:
-
Dissolve 1 g of 4-chlorotestosterone in 5 ml of pyridine in a suitable reaction vessel.
-
Add 1 ml of acetic anhydride to the solution.
-
Allow the reaction mixture to stand at room temperature for 16 hours.
-
After the incubation period, add ice to the solution to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a chloroform-ethanol mixture to yield pure 4-chlorotestosterone acetate.
-
The expected melting point of the purified product is 228°-230°C.
-
Detection and Quantification in Biological Matrices
The detection of clostebol acetate misuse, particularly in sports, relies on identifying its metabolites in urine. The parent compound is typically not found in urine; therefore, analytical methods target its metabolic products.[2][12] The primary urinary metabolite is 4-chloro-androst-4-en-3α-ol-17-one.[1] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques.
A crucial step in the analytical procedure is the enzymatic hydrolysis of conjugated metabolites (glucuronides and sulfates) to their free forms, which are more amenable to extraction and chromatographic analysis.[2][10][12]
Protocol: GC-MS Analysis of Clostebol Metabolites in Urine [1]
-
Sample Preparation:
-
To 2 ml of urine, add 750 µl of phosphate (B84403) buffer (0.8 M, pH 7).
-
Add 50 µl of β-glucuronidase from E. coli and an internal standard (e.g., 17α-methyltestosterone).
-
Incubate the mixture for 1 hour at 55°C to hydrolyze the steroid conjugates.
-
Alkalinize the sample by adding 0.5 ml of carbonate/bicarbonate buffer (20% w/w).
-
Perform liquid-liquid extraction with 5 ml of tert-butyl methyl ether (TBME) by shaking for 5 minutes.
-
Centrifuge the sample and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add 50 µl of a derivatizing mixture (e.g., MSTFA/NH₄I/2-mercaptoethanol; 1000:2:6 v/w/v) to form trimethylsilyl (B98337) (TMS) derivatives.
-
Incubate at 70°C for 30 minutes.
-
-
GC-MS/MS Instrumental Analysis:
-
Gas Chromatograph: Use a capillary column such as an HP1MS (17 m, 0.2 mm i.d., 0.11 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 0.8 ml/min.
-
Injection: Inject 2 µl of the derivatized extract in split mode (e.g., 1:20).
-
Oven Temperature Program:
-
Initial temperature of 188°C for 2.5 min.
-
Ramp at 3°C/min to 211°C, hold for 2 min.
-
Ramp at 10°C/min to 238°C.
-
Ramp at 40°C/min to 320°C, hold for 3.2 min.
-
-
Mass Spectrometer: Operate in multiple reaction monitoring (MRM) mode, selecting specific precursor-product ion transitions for the target metabolites.
-
Conclusion
Clostebol acetate is a synthetic steroid with a well-defined chemical structure and a mechanism of action centered on the androgen receptor. Its unique 4-chloro substitution provides it with distinct metabolic and pharmacological properties, notably preventing conversion to DHT and estrogen, which can reduce certain androgenic and estrogenic side effects. The technical protocols for its synthesis and, more critically, its detection in biological fluids are well-established, relying on sophisticated chromatographic and mass spectrometric techniques. This in-depth understanding is crucial for both its potential therapeutic applications and for the effective monitoring and control of its misuse in sports and other contexts.
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. Screening of clostebol and its metabolites in bovine urine with ELISA and comparison with GC-MS results in an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on the complete enzymatic hydrolysis of steroid conjugates in urine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107814824B - Preparation method of tetraene acetate - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Chlorotestosterone acetate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chlorotestosterone acetate | 855-19-6 [chemicalbook.com]
- 9. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
